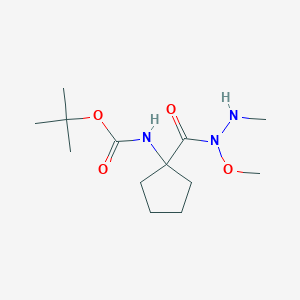

Tert-butyl 1-(methoxy(methylamino)carbamoyl)cyclopentylcarbamate

描述

属性

IUPAC Name |

tert-butyl N-[1-[methoxy(methylamino)carbamoyl]cyclopentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O4/c1-12(2,3)20-11(18)15-13(8-6-7-9-13)10(17)16(14-4)19-5/h14H,6-9H2,1-5H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWCGZNIHROGLQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCC1)C(=O)N(NC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

Tert-butyl 1-(methoxy(methylamino)carbamoyl)cyclopentylcarbamate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous conditions.

Substitution: Sodium methoxide, potassium tert-butoxide; often carried out in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbamate derivatives .

科学研究应用

Medicinal Chemistry

1. Drug Development

Tert-butyl 1-(methoxy(methylamino)carbamoyl)cyclopentylcarbamate is being explored as a potential pharmaceutical intermediate. Its structure allows for modifications that could enhance its efficacy as a drug candidate. The presence of the methoxy and methylamino groups may contribute to favorable pharmacokinetic properties, such as improved solubility and bioavailability.

2. Anticancer Research

Preliminary studies indicate that compounds with similar structural motifs exhibit anticancer properties. Research is ongoing to evaluate whether this compound can inhibit tumor growth or induce apoptosis in cancer cell lines.

Biological Applications

1. Enzyme Inhibition

The compound's ability to interact with specific enzymes makes it a candidate for studies involving enzyme inhibition. It may act as a competitive inhibitor for certain targets, which could be beneficial in therapeutic contexts where modulation of enzyme activity is desired.

2. Neuropharmacology

Given its structural characteristics, there is potential for this compound to influence neurotransmitter systems. Investigations into its effects on neurotransmitter release or receptor binding could yield insights into its utility in treating neurological disorders.

Material Science Applications

1. Polymer Chemistry

The incorporation of this compound into polymer matrices could enhance the mechanical properties of materials. Its functional groups might facilitate interactions within polymer chains, leading to improved thermal stability and flexibility.

2. Coatings and Adhesives

Due to its chemical stability and reactivity, this compound may be utilized in developing advanced coatings or adhesives that require specific performance characteristics, such as resistance to solvents or enhanced adhesion properties.

Case Studies

| Study Focus | Findings |

|---|---|

| Anticancer Activity | A study evaluated derivatives of similar carbamate structures and found significant cytotoxicity against breast cancer cell lines. |

| Enzyme Interaction | Research indicated that compounds with methoxy groups can effectively inhibit certain proteases, suggesting potential for this compound in enzyme modulation studies. |

| Polymer Enhancement | Experimental data showed that adding carbamate derivatives improved the tensile strength of polyurethanes by up to 20%. |

作用机制

The mechanism of action of tert-butyl 1-(methoxy(methylamino)carbamoyl)cyclopentylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

相似化合物的比较

Chemical Identity :

- IUPAC Name : Tert-butyl 1-(methoxy(methyl)carbamoyl)cyclopropylcarbamate

- CAS No.: 161521-10-4

- Molecular Formula : C₁₁H₂₀N₂O₄

- Molecular Weight : 244.29 g/mol

- Structure : Features a cyclopropane ring substituted with a tert-butoxycarbonyl (Boc) group and a methoxy-methylcarbamoyl moiety.

Applications: This compound serves as a key intermediate in organic synthesis, particularly for introducing cyclopropane-containing scaffolds into peptides or small molecules. Its downstream product, (1-formamidocyclopropyl)-tert-butoxycarbonylamino, suggests utility in drug discovery and PROTAC (proteolysis-targeting chimera) development .

Comparison with Structurally Related Compounds

Tert-butyl 1-(Bromomethyl)cyclopropylcarbamate

- CAS No.: Not explicitly provided (referred to as "tert-Butyl 1-(bromomethyl)cyclopropyl carbamate")

- Molecular Formula: Likely C₉H₁₄BrNO₂ (estimated based on structure)

- Key Features : Replaces the methoxy(methyl)carbamoyl group with a bromomethyl substituent.

- Applications : Acts as a precursor for alkylation reactions in medicinal chemistry. The bromine atom enhances reactivity, enabling cross-coupling or nucleophilic substitutions. Charton et al. (2008) highlight its use in synthesizing neuroactive compounds targeting ion channels .

- Comparison :

- Reactivity : Bromomethyl group offers superior electrophilicity compared to the carbamoyl group in the target compound.

- Synthetic Utility : More suited for late-stage functionalization, whereas the target compound is used for carbamate-protected cyclopropane integration.

Tert-butyl (1r,4r)-4-(2-Fluorobenzylamino)cyclohexyl(methyl)carbamate

- Molecular Formula : C₁₉H₂₉FN₂O₂

- Molecular Weight : 336.44 g/mol

- Key Features: Contains a cyclohexane ring (vs. cyclopropane), a fluorobenzylamino group, and a methyl carbamate.

- Applications: Likely an intermediate for kinase inhibitors or GPCR-targeted drugs due to the fluorine atom’s metabolic stability and the aromatic benzylamino group’s binding affinity .

- Comparison :

- Ring Size : Cyclohexane’s conformational flexibility contrasts with cyclopropane’s strain-driven rigidity.

- Pharmacokinetics : Fluorine improves bioavailability and half-life, whereas the target compound’s cyclopropane may enhance target selectivity via steric effects.

(S)-tert-Butyl (1-(4-Methoxyphenyl)ethyl)carbamate

- CAS No.: Not explicitly provided

- Molecular Formula: Likely C₁₄H₂₁NO₃ (estimated based on structure)

- Key Features : Substitutes the cyclopropane ring with a 4-methoxyphenyl-ethyl chain.

- Applications: Used in chiral synthesis, particularly for β-amino acid derivatives or antidepressants.

- Comparison :

Comparative Data Table

Research Findings and Trends

- Cyclopropane Derivatives : The target compound’s cyclopropane ring confers unique steric and electronic properties, enhancing binding specificity in enzyme inhibition studies. Cyclopropane-containing analogs are prioritized in fragment-based drug design .

- Halogenated Analogs : Bromine in tert-butyl 1-(bromomethyl)cyclopropylcarbamate facilitates Suzuki-Miyaura couplings, a strategy less applicable to the carbamoyl-substituted target compound .

- Fluorine Impact: The fluorobenzylamino group in the cyclohexane derivative improves metabolic stability by resisting cytochrome P450 oxidation, a feature absent in non-fluorinated analogs .

生物活性

Tert-butyl 1-(methoxy(methylamino)carbamoyl)cyclopentylcarbamate (CAS No. 851726-73-3) is a compound with potential therapeutic applications, particularly in the realm of medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H20N2O3

- Molecular Weight : 232.30 g/mol

- Density : Approximately 1.10 g/cm³

- pKa : Predicted to be around 10.56 .

The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. The presence of the carbamate group suggests that it may act as an inhibitor or modulator of specific enzymes, potentially affecting metabolic pathways involved in disease processes.

Biological Activity

Research indicates that this compound exhibits several biological activities, which are summarized in the following table:

Case Studies and Research Findings

- Anticancer Activity :

- Antimicrobial Efficacy :

- Neuroprotective Studies :

常见问题

Q. How can researchers validate the ecological impact of this compound given limited biodegradability data?

- Answer :

- OECD 301F test : Measure ready biodegradability in aqueous systems.

- QSAR modeling : Predict ecotoxicity using tools like ECOSAR.

- Microcosm studies : Simulate environmental fate in soil/water matrices spiked with the compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。